rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one
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Overview
Description
rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one: is a chiral compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a dichlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position.
Substitution with Dichlorophenyl Group: This step involves the use of chlorinated aromatic compounds under suitable conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
rac-(4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12Cl2N2O |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
(4S,5R)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChI Key |
ZTQYNKILRPFDCR-GXSJLCMTSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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